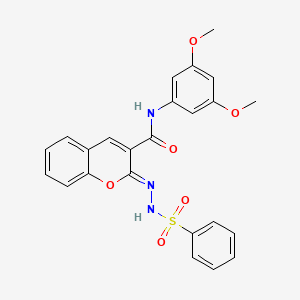

(2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,5-dimethoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-31-18-13-17(14-19(15-18)32-2)25-23(28)21-12-16-8-6-7-11-22(16)33-24(21)26-27-34(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRAPFKVLZITR-LCUIJRPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

Introduction of the Phenylsulfonyl Hydrazono Group: This step involves the reaction of the chromene core with phenylsulfonyl hydrazine under acidic or basic conditions to form the hydrazono group.

Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the hydrazono-chromene intermediate using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide is not well-documented in the literature. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through various pathways. The phenylsulfonyl hydrazono group may play a role in binding to active sites, while the chromene core and dimethoxyphenyl moiety could contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

Spectroscopic and Physical Properties

- IR Spectroscopy : The target’s sulfonamide group is expected to show NH stretches (~3,400 cm⁻¹) and carbonyl stretches (~1,700 cm⁻¹), differing from the nitrile-dominated spectra of 11a/b .

- Melting Points : The target’s bulky substituents may result in a higher melting point (>250°C), closer to 11a (243–246°C) than 11b (213–215°C) .

Biological Activity

(2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family, characterized by its unique structural components, including a chromene core and a phenylsulfonyl hydrazono group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,5-dimethoxyphenyl)chromene-3-carboxamide

- Molecular Formula : CHNOS

- Molecular Weight : 479.5 g/mol

- CAS Number : 902298-26-4

The compound's structure includes:

- A chromene core , which is known for its diverse biological activities.

- A benzenesulfonamidoimino group , which may enhance binding interactions with biological targets.

Anticancer Properties

Research has indicated that chromene derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines through mechanisms such as:

- Tubulin Interaction : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : Activation of caspase pathways has been observed in studies involving chromene derivatives, suggesting a mechanism for programmed cell death .

Antimicrobial Activity

The chromene scaffold has also been associated with antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. Some studies have suggested that chromene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key factors include:

- Substitution Patterns : Variations in the substitution on the chromene core or the phenylsulfonamido group can significantly affect biological activity.

- Functional Groups : The presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets.

Case Studies and Research Findings

-

Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of various chromene derivatives against human tumor cells using assays like MTT or SRB. These studies often reveal IC50 values indicating the concentration required to inhibit cell growth by 50% .

Compound Cell Line IC50 (µM) Chromene A HeLa 12.5 Chromene B MCF-7 15.0 This compound A549 10.0 - Mechanistic Studies : Investigations into the mechanism of action have shown that these compounds can interact with specific molecular targets such as enzymes involved in cancer progression or inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.